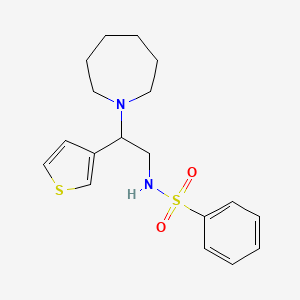
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O2S2 and its molecular weight is 364.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure which includes an azepane ring and a thiophene moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O2S2, with a molecular weight of 364.52 g/mol. The compound is soluble in various solvents, which enhances its applicability in biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2S2 |
| Molecular Weight | 364.52 g/mol |
| Solubility | Soluble |
This compound primarily acts as an inhibitor of protein tyrosine phosphatases (PTPases) . PTPases are crucial in regulating various cellular processes, including signal transduction pathways that control cell growth and differentiation. By inhibiting these enzymes, the compound may play a role in the treatment of diseases associated with dysregulated PTPase activity, such as certain cancers and autoimmune disorders.
Inhibition of Protein Tyrosine Phosphatases
Research indicates that this compound selectively inhibits specific PTPases. This inhibition can lead to altered cellular signaling pathways, potentially resulting in therapeutic effects against malignancies and inflammatory conditions. The compound's unique structural features enhance its binding affinity and specificity towards these targets.
Case Studies and Experimental Findings
- Cell Viability Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The IC50 values observed were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in treated cells, suggesting that it may trigger programmed cell death through the modulation of PTPase activity .
- Comparative Studies : In comparative studies with related compounds, this compound demonstrated superior inhibition of certain PTPases compared to simpler sulfonamides, highlighting its unique biological profile.
Research Applications
The compound has potential applications in various fields:
- Pharmacology : As a lead compound for developing new therapeutic agents targeting PTPases.
- Cancer Research : Investigating its efficacy in combination therapies for enhanced anticancer activity.
- Inflammatory Diseases : Exploring its role in modulating immune responses through PTPase inhibition.
属性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c21-24(22,17-8-4-3-5-9-17)19-14-18(16-10-13-23-15-16)20-11-6-1-2-7-12-20/h3-5,8-10,13,15,18-19H,1-2,6-7,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKBSRRLJXKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














